molecular formula C15H12O2S B13092595 4-(2-Methoxybenzoyl)thiobenzaldehyde

4-(2-Methoxybenzoyl)thiobenzaldehyde

Cat. No.: B13092595
M. Wt: 256.3 g/mol
InChI Key: ZHCMABNBPREANB-UHFFFAOYSA-N
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Description

4-(2-Methoxybenzoyl)thiobenzaldehyde is an organic compound with a complex structure that includes a methoxybenzoyl group and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxybenzoyl)thiobenzaldehyde typically involves the reaction of 2-methoxybenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxybenzoyl)thiobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thiol or thioether.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methoxybenzoyl)thiobenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxybenzoyl)thiobenzaldehyde involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound may inhibit specific enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzaldehyde: A related compound with a similar structure but lacking the thiobenzaldehyde moiety.

    4-Methoxybenzaldehyde: Another related compound with a methoxy group in the para position relative to the aldehyde group.

    4-(Methylthio)benzaldehyde: A compound with a methylthio group instead of a methoxybenzoyl group.

Uniqueness

4-(2-Methoxybenzoyl)thiobenzaldehyde is unique due to the presence of both a methoxybenzoyl group and a thiobenzaldehyde moiety, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

4-(2-methoxybenzoyl)thiobenzaldehyde

InChI

InChI=1S/C15H12O2S/c1-17-14-5-3-2-4-13(14)15(16)12-8-6-11(10-18)7-9-12/h2-10H,1H3

InChI Key

ZHCMABNBPREANB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C=S

Origin of Product

United States

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